molecular formula C18H18FNOS B5888509 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

Cat. No. B5888509
M. Wt: 315.4 g/mol
InChI Key: LEWVTZZOYBRJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various hematological malignancies and autoimmune diseases.

Mechanism of Action

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine inhibits BTK by binding to the kinase domain and preventing its activation by upstream signaling molecules. This leads to downstream inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. In addition, 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to inhibit other kinases in the B-cell signaling pathway, including phosphoinositide 3-kinase (PI3K) and AKT.
Biochemical and Physiological Effects
Inhibition of BTK by 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine leads to a decrease in B-cell activation, proliferation, and survival. This has been demonstrated by a reduction in the levels of phosphorylated BTK and downstream signaling molecules in preclinical models. 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also been shown to induce apoptosis in B-cell malignancies. In addition, 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell activation.

Advantages and Limitations for Lab Experiments

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has several advantages for lab experiments, including its potency and selectivity for BTK, as well as its ability to inhibit other kinases in the B-cell signaling pathway. However, 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

For 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine include clinical trials in patients with B-cell malignancies and autoimmune diseases. In addition, there is potential for combination therapy with other targeted agents, such as venetoclax or lenalidomide, to enhance the anti-tumor activity of 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine. Further research is also needed to better understand the mechanism of action and potential side effects of 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine.

Synthesis Methods

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can be synthesized using a multi-step process that involves the reaction of 4-(3-fluorobenzyl)phenol with carbon disulfide to form 4-[(3-fluorobenzyl)thio]phenol. This compound is then reacted with pyrrolidine and a base to form 1-({4-[(3-fluorobenzyl)thio]phenyl}carbonothioyl)pyrrolidine, which is subsequently converted to 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine by reacting it with a methylating agent.

Scientific Research Applications

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

[4-[(3-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-16-5-3-4-14(12-16)13-21-17-8-6-15(7-9-17)18(22)20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWVTZZOYBRJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.